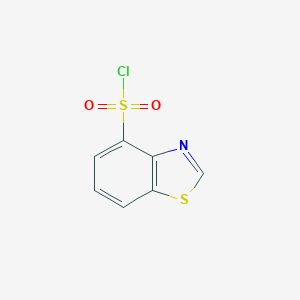

1,3-Benzothiazole-4-sulfonyl chloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 1,3-benzothiazole-4-sulfonyl chloride, often involves methods that capitalize on the reactivity of the thiazole ring. Modern approaches to synthesizing benzothiazole derivatives emphasize green chemistry principles, employing one-pot, atom-economy procedures that utilize simple reagents. These methods facilitate the functionalization of the benzothiazole moiety, allowing for a wide range of derivatives to be synthesized efficiently (Zhilitskaya, L., Shainyan, B., & Yarosh, N. O., 2021).

Molecular Structure Analysis

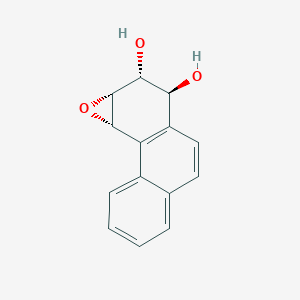

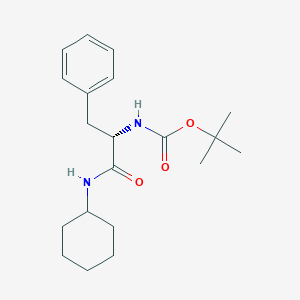

The molecular structure of 1,3-Benzothiazole-4-sulfonyl chloride is characterized by the presence of a sulfonyl chloride group attached to the fourth position of the benzothiazole ring. This functional group significantly influences the compound's reactivity and physical properties. The unique methine center present in the thiazole ring of benzothiazoles plays a crucial role in their chemical behavior, making them important in various synthetic applications (Bhat, M., & Belagali, S. L., 2020).

Chemical Reactions and Properties

Benzothiazoles, including 1,3-benzothiazole-4-sulfonyl chloride, participate in a variety of chemical reactions, leveraging the reactive sulfonyl chloride group. They can act as intermediates in the formation of sulfonamides, sulfonyl esters, and other derivatives through substitution reactions. The chemical reactivity of these compounds is further enhanced by substitutions on the benzothiazole ring, which can lead to a wide array of biological activities (Kadhim, M. et al., 2022).

Wissenschaftliche Forschungsanwendungen

-

Anti-Tubercular Compounds

- Benzothiazole derivatives have been used in the synthesis of new anti-tubercular compounds . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

- The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

-

Green Chemistry

- Benzothiazole compounds have been synthesized related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- Benzothiazole plays an important role in the field of medicinal chemistry and renders an extensive range of biological activities .

-

Antimicrobial Compounds

- Benzothiazole derivatives displayed antibacterial activity by inhibiting the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

-

Anticancer Compounds

-

Antiviral Compounds

- Benzothiazole derivatives have been used in the treatment of Alzheimer’s disease (AD) as dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors . The compounds were designed and synthesized, and their AChE, butyrylcholinesterase (BChE), MAO-A and MAO-B inhibitory potentials were evaluated .

Safety And Hazards

1,3-Benzothiazole-4-sulfonyl chloride is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

Benzothiazole compounds, including 1,3-Benzothiazole-4-sulfonyl chloride, have been studied for their potential in green chemistry . Future research may focus on the synthesis of benzothiazole compounds from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Eigenschaften

IUPAC Name |

1,3-benzothiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHKZUNYBBKBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565961 | |

| Record name | 1,3-Benzothiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzothiazole-4-sulfonyl chloride | |

CAS RN |

149575-65-5 | |

| Record name | 1,3-Benzothiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzothiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

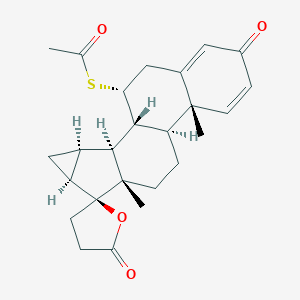

![[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B26102.png)

![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)

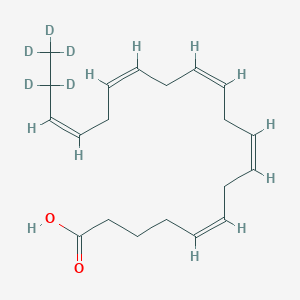

![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)